molecular formula C11H15BrN2 B1374996 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine CAS No. 1226985-43-8

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine

Cat. No. B1374996
M. Wt: 255.15 g/mol
InChI Key: TZPWMJHBKSISOM-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It has a molecular weight of 255.15 . This compound is part of a class of chemicals that share the piperidine skeleton .


Synthesis Analysis

The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . A ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine can be represented by the SMILES string CN1CCC(CC1)c2ccc(Br)cn2 .

Scientific Research Applications

Application 1: Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “5-Bromo-2-(1-methylpiperidin-4-yl)pyridine” is used in the synthesis of γ-Carboline derivatives, which have shown promising results as anticancer agents .
  • Methods of Application : The compound was used in the Suzuki coupling reaction to synthesize a series of novel γ-Carboline derivatives . The reaction was carried out at 180 °C for 24 hours .
  • Results or Outcomes : The γ-Carboline derivatives showed potent inhibitory activity in four cancer cell lines, particularly human cancer cell lines MCF7 (breast), A549 (lung), SiHa (cervix), and Colo-205 (colon) . Two compounds, specifically LP-14 and LP-15, showed superior activity in cancer cell lines .

Application 2: Synthesis of Pyridine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “5-Bromo-2-(1-methylpiperidin-4-yl)pyridine” is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction .
  • Methods of Application : The compound was used in a palladium-catalyzed Suzuki cross-coupling reaction with several arylboronic acids to produce novel pyridine derivatives .
  • Results or Outcomes : The reaction resulted in the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could be a promising direction for future research .

properties

IUPAC Name

5-bromo-2-(1-methylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPWMJHBKSISOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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